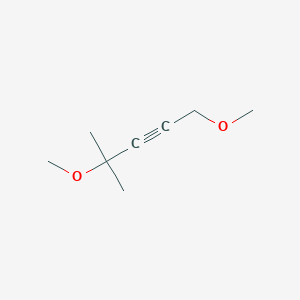

1,4-Dimethoxy-4-methylpent-2-yne

Description

1,4-Dimethoxy-4-methylpent-2-yne (CAS 78961-60-1) is an alkyne derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol. Its structure features a pent-2-yne backbone substituted with a methyl group and two methoxy groups at positions 1 and 4 (Fig. 1). Key physical properties include a density of 0.907 g/cm³, a boiling point of 178.5°C at standard pressure, a flash point of 51.2°C, and a vapor pressure of 1.34 mmHg at 25°C .

Properties

CAS No. |

78961-60-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,4-dimethoxy-4-methylpent-2-yne |

InChI |

InChI=1S/C8H14O2/c1-8(2,10-4)6-5-7-9-3/h7H2,1-4H3 |

InChI Key |

VYOCMJSYCODJCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CCOC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-4-methylpent-2-yne can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-2-yne with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 1,4-Dimethoxy-4-methylpent-2-yne may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-4-methylpent-2-yne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alkenes or alkanes.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethoxy-4-methylpent-2-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-4-methylpent-2-yne involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Core Structure : All three compounds share the 4-methylpent-2-yne backbone, but substituents vary significantly.

- Functional Groups :

- 1,4-Dimethoxy-4-methylpent-2-yne contains ether groups, reducing hydrogen-bonding capacity compared to the diol derivatives .

- The diol compounds (4-Methylpent-2-yne-1,4-diol and 1,1-Diphenyl-4-methylpent-2-yne-1,4-diol) have hydroxyl groups, enhancing polarity and reactivity in hydrogen-bonding environments .

- Molecular Weight : The diphenyl derivative (C₁₈H₁₈O₂) has a markedly higher molecular weight, likely influencing its physical properties and solubility .

Physical Properties Comparison

Analysis :

- The methoxy derivative’s lower density (0.907 g/cm³) compared to typical diols suggests reduced intermolecular forces due to the absence of hydroxyl groups.

- Limited data for the diol compounds hinders direct comparisons, but the diphenyl derivative’s higher molecular weight (266.33 g/mol) likely increases its melting/boiling points relative to the smaller analogs.

Research Findings and Implications

While direct studies on 1,4-Dimethoxy-4-methylpent-2-yne are scarce, structural analogs highlight the impact of substituents:

- Diol vs. Ether Functionality : Diols exhibit higher solubility in polar solvents (e.g., water or alcohols) compared to ethers, which prefer aprotic media .

- Steric Effects : The diphenyl derivative’s bulkiness may reduce reactivity in sterically sensitive reactions but improve selectivity in catalytic processes .

- Thermal Stability : The methoxy derivative’s lower flash point (51.2°C) suggests caution in high-temperature applications compared to diols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.